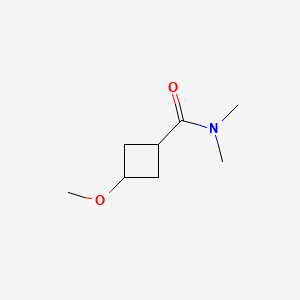![molecular formula C7H7N3O B6604322 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one CAS No. 2633638-14-7](/img/structure/B6604322.png)
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one (MPP) is a heterocyclic organic compound that was first synthesized in the early 2000s. It has since been studied extensively for its potential applications in a variety of fields, including medicine and materials science. MPP is a valuable building block for the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, polymers, and other materials.
科学研究应用
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied extensively for its potential applications in a variety of scientific fields. In medicine, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied for its potential use in the treatment of certain types of cancer. In materials science, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied for its potential use as a building block for the synthesis of polymers and other materials. Additionally, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied for its potential use in the synthesis of pharmaceuticals.
作用机制
The exact mechanism of action of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is not yet fully understood. However, it is believed that 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has the ability to interact with certain enzymes, which may lead to the inhibition of certain biochemical pathways. This inhibition may lead to the inhibition of certain cancer cells, as well as the inhibition of certain inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one are not yet fully understood. However, studies have shown that 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has the potential to inhibit certain cancer cells, as well as to inhibit certain inflammatory processes. Additionally, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been shown to have anti-oxidant and anti-tumor properties.
实验室实验的优点和局限性
One of the main advantages of using 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one for laboratory experiments is that it is relatively easy to synthesize. Additionally, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been shown to have a variety of potential applications, making it a valuable building block for a variety of experiments. However, one of the main limitations of using 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the exact effects of the compound.
未来方向
There are a variety of potential future directions for research into 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one. These include further investigation into the exact mechanism of action of the compound, as well as further exploration into its potential applications in medicine and materials science. Additionally, further research into the potential toxicity of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one would be beneficial in order to ensure its safe use in laboratory experiments. Additionally, further research into the potential interactions of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one with other compounds could lead to the development of new and improved pharmaceuticals and materials. Finally, further research into the potential use of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one as an anti-inflammatory agent could lead to the development of new treatments for a variety of conditions.
合成方法
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one can be synthesized by a variety of methods, including a two-step method that involves the reaction of 1-methyl-1H-pyrrole with 1,3-dichloro-2-propanol. This method yields a product with a yield of approximately 75%. An alternative method involves the reaction of 1-methyl-1H-pyrrole with 1,3-dibromo-2-propanol, which yields a product with a yield of approximately 55%.
属性
IUPAC Name |
1-methyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-4-8-9-7(11)6(5)10/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKATUSROOMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)
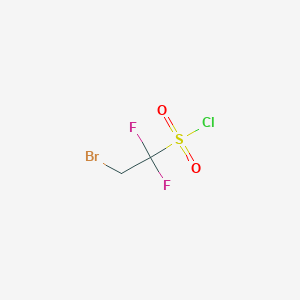
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
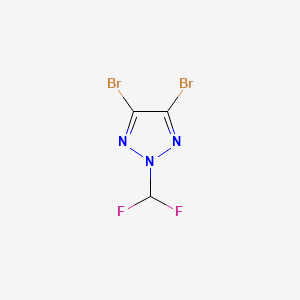
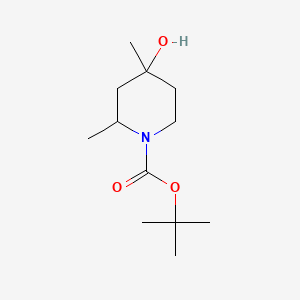
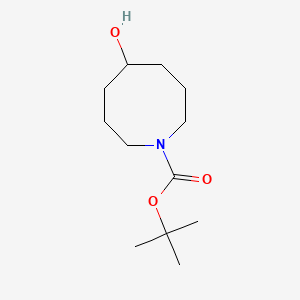
![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
